molecular formula C8H16O4 B15496078 6,6-dimethoxyhexanoic Acid CAS No. 153706-85-5

6,6-dimethoxyhexanoic Acid

Cat. No.: B15496078
CAS No.: 153706-85-5
M. Wt: 176.21 g/mol
InChI Key: DYGKLHQONXPPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethoxyhexanoic Acid is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6,6-Dimethoxyhexanoic acid is a compound of interest due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a fatty acid derivative characterized by two methoxy groups attached to the sixth carbon of a hexanoic acid chain. This structural modification may influence its solubility, volatility, and interaction with biological systems.

Antibacterial Activity

Mechanism of Action

The antibacterial activity of fatty acids like this compound is attributed to their ability to disrupt bacterial membranes, leading to cell lysis. Short-chain fatty acids (SCFAs) are known to lower intracellular pH and penetrate bacterial membranes effectively, causing metabolic disruption and cell death .

Research Findings

  • In Vitro Studies : Research has indicated that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For instance, hexanoic acid derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membranes .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds suggest that this compound could possess potent antibacterial properties, potentially comparable to established antibiotics .

Case Studies

Case Study 1: Antibacterial Efficacy Against Multi-Drug Resistant Pathogens

A study involving the extraction of bioactive compounds from Streptomyces species demonstrated that hexanoic acid derivatives exhibited substantial antibacterial activity against multi-drug resistant (MDR) pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The study reported inhibition zones ranging from 11 mm to 20 mm for various isolates .

CompoundInhibition Zone (mm)Pathogen
Hexanoic Acid20Staphylococcus aureus
2-Ethylhexyl Ester17Pseudomonas aeruginosa
Benzene Acetic Acid15Bacillus subtilis

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action highlighted that hexanoic acid derivatives can disrupt electron transport chains in bacterial cells. This disruption leads to a failure in energy production and ultimately results in cell death .

Properties

CAS No.

153706-85-5

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

6,6-dimethoxyhexanoic acid

InChI

InChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10)

InChI Key

DYGKLHQONXPPKW-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.